molecular formula C7H12F3NO4 B6222197 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid CAS No. 2757961-51-4

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid

Cat. No.: B6222197
CAS No.: 2757961-51-4
M. Wt: 231.17 g/mol
InChI Key: GLPPNHNXHHPFBB-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is a compound with the molecular formula C7H12F3NO4 and a molecular weight of 231.1697 g/mol . This compound is of interest due to its unique structural features, which include a cyclopropane ring and functional groups that make it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . For example, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple, can be used to form cyclopropane rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Scientific Research Applications

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a bioisostere, mimicking the structure of other biologically active molecules. The amino and hydroxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and amino alcohols, such as:

  • 1-amino-2-hydroxyethylcyclopropane
  • 1-amino-2-hydroxyethylcyclobutane
  • 1-amino-2-hydroxyethylcyclopentane

Uniqueness

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can enhance the compound’s stability and reactivity. Additionally, the combination of the cyclopropane ring with the amino and hydroxyethyl groups provides a versatile scaffold for further chemical modifications .

Properties

CAS No.

2757961-51-4

Molecular Formula

C7H12F3NO4

Molecular Weight

231.17 g/mol

IUPAC Name

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7)/t4-;/m0./s1

InChI Key

GLPPNHNXHHPFBB-WCCKRBBISA-N

Isomeric SMILES

C1CC1([C@H](CO)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.